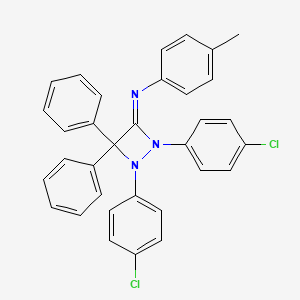
1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL-: is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes multiple aromatic rings and chlorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- typically involves multi-step organic reactions. The process begins with the preparation of the diazetidine core, followed by the introduction of the benzenamine and chlorophenyl groups. Common reagents used in these reactions include aniline derivatives, chlorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves precise control of temperature, pressure, and the use of advanced purification methods such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways and mechanisms.
Medicine: In medicinal chemistry, BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Mécanisme D'action
The mechanism of action of BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(2-chloroaniline) (MOCA): Used as a curing agent in polyurethane production.
Benzenamine, 4,4’-methylenebis[2-chloro-]: Known for its use in industrial applications.
Uniqueness: BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Propriétés
Numéro CAS |
13896-19-0 |
|---|---|
Formule moléculaire |
C33H25Cl2N3 |
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine |
InChI |
InChI=1S/C33H25Cl2N3/c1-24-12-18-29(19-13-24)36-32-33(25-8-4-2-5-9-25,26-10-6-3-7-11-26)38(31-22-16-28(35)17-23-31)37(32)30-20-14-27(34)15-21-30/h2-23H,1H3 |
Clé InChI |
CYMDZQOVVAPCRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C2C(N(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















